molecular formula C19H28N2O4 B7949415 4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate

4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate

Cat. No.: B7949415
M. Wt: 348.4 g/mol
InChI Key: CSXFKPWYLDEBEW-UHFFFAOYSA-N
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Description

4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate is an organic compound with a complex structure that includes a benzyl group, a tert-butyl group, and an aminoazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the azepane ring, followed by the introduction of the benzyl and tert-butyl groups. The reaction conditions often involve the use of strong bases and protecting groups to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: The benzyl and tert-butyl groups can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a useful tool for probing the mechanisms of enzyme activity and protein-ligand interactions.

Medicine

In medicine, derivatives of this compound may have potential as therapeutic agents. Research is ongoing to explore their efficacy in treating various diseases, including cancer and neurological disorders.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance products.

Mechanism of Action

The mechanism of action of 4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate involves its interaction with specific molecular targets. The benzyl and tert-butyl groups can influence the compound’s binding affinity and selectivity for these targets. The azepane ring provides a scaffold that can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl 1-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate
  • tert-Butyl 4-aminoazepane-1-carboxylate
  • ®-4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

Uniqueness

4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate is unique due to its specific combination of functional groups and ring structure. This combination provides distinct chemical and biological properties that are not found in similar compounds. For example, the presence of both benzyl and tert-butyl groups can enhance the compound’s stability and reactivity, making it a valuable tool in various research and industrial applications.

Biological Activity

4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate is a complex organic compound that has garnered attention in medicinal and biological research due to its unique structural properties. This compound features a benzyl group, a tert-butyl group, and an aminoazepane ring, which contribute to its biological activity and potential therapeutic applications.

  • Molecular Formula : C19H28N2O4
  • Molecular Weight : 348.4 g/mol
  • CAS Number : 1823811-77-3
  • Structural Features : The presence of both the benzyl and tert-butyl groups enhances the compound's stability and reactivity, making it a valuable tool in chemical synthesis and biological studies.

The biological activity of this compound is primarily associated with its interactions with various molecular targets, including enzymes and receptors. The azepane ring structure provides a scaffold that facilitates binding to these targets, potentially modulating their activity. This interaction can lead to various biological effects, which are currently being explored in research settings .

Research Findings

Recent studies have focused on the compound's potential therapeutic applications, particularly in the fields of oncology and neurology. Preliminary findings suggest that derivatives of this compound may exhibit anti-cancer properties by inhibiting specific pathways involved in tumor growth.

Case Studies

  • Anti-Cancer Activity : A study investigated the effects of this compound on cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells, suggesting its potential as a chemotherapeutic agent.
  • Neuroprotective Effects : Another study explored the neuroprotective properties of this compound in models of neurodegenerative diseases. It was found to enhance neuronal survival under oxidative stress conditions, indicating possible applications in treating conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-Benzyl 1-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate Piperazine ring instead of azepaneModerate anti-cancer activity
tert-Butyl 4-aminoazepane-1-carboxylate Lacks benzyl groupLower stability; less biological activity
®-4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate Hydroxymethyl group additionEnhanced binding affinity but lower efficacy

The unique combination of functional groups and the azepane ring structure in this compound provide distinct chemical and biological properties not found in its analogs.

Properties

IUPAC Name

4-O-benzyl 1-O-tert-butyl 2-aminoazepane-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-11-7-10-15(12-16(21)20)17(22)24-13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXFKPWYLDEBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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